molecular formula C24H18BrNO3 B3306839 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929512-79-8

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B3306839
CAS No.: 929512-79-8
M. Wt: 448.3 g/mol
InChI Key: BAPWJMLZFTWGOC-UHFFFAOYSA-N
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Description

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic benzofuran-derived benzamide compound characterized by a brominated aromatic system and a 4-methylbenzoyl substituent. Its structure comprises a benzofuran core substituted at position 2 with a 4-methylbenzoyl group, position 3 with a methyl group, and position 6 with a benzamide moiety bearing a para-bromo substituent.

Properties

IUPAC Name

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO3/c1-14-3-5-16(6-4-14)22(27)23-15(2)20-12-11-19(13-21(20)29-23)26-24(28)17-7-9-18(25)10-8-17/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPWJMLZFTWGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Recent studies indicate that this compound acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in the proliferation of non-small cell lung cancer (NSCLC) cells. In vitro assays have demonstrated significant inhibition of cancer cell lines with FGFR1 amplification, as shown in the table below:
Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The compound induces apoptosis and arrests the cell cycle at the G2 phase, suggesting its potential as a therapeutic agent against FGFR1-driven cancers.

Analgesic Properties

The compound has also been evaluated for its analgesic effects in preclinical models. Studies have demonstrated that it exhibits dose-dependent antinociceptive effects, outperforming traditional analgesics like aspirin and acetaminophen but being less potent than morphine. The mechanism behind its analgesic activity involves modulation of pain pathways without significant anti-inflammatory actions.

Biological Mechanisms

The mechanisms of action for this compound involve:

  • FGFR1 Inhibition : The binding of the compound to FGFR1 disrupts downstream signaling pathways essential for tumor growth.
  • Pain Modulation : It influences spinal and supraspinal pathways involved in nociception.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • NSCLC Treatment : A clinical trial involving patients with FGFR1-amplified NSCLC demonstrated promising results when treated with derivatives similar to this compound, emphasizing the need for further investigation into its clinical applications.
  • Pain Management : Another study focused on chronic pain models showcased the efficacy of this compound in reducing pain responses without the side effects commonly associated with opioid treatments.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the benzofuran core through cyclization.
  • Bromination using agents such as N-bromosuccinimide (NBS).
  • Amide coupling to introduce the benzamide group.

Optimization techniques, including continuous flow methods, are employed to enhance yield and purity during production.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzofuran-Benzamide Scaffolds

The target compound shares structural similarities with several benzofuran-based benzamides reported in recent literature. Key comparisons include:

Compound Substituents Key Differences
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-chlorobenzoyl at position 2 Chlorine vs. methyl in benzoyl group; impacts electron-withdrawing properties.
4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide 4-tert-butylbenzamide instead of brominated benzamide Tert-butyl group increases steric bulk and lipophilicity compared to bromine.
(4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-3-(trifluoromethyl)phenyl)boronic acid Boronic acid and sulfonamide substituents Enhanced hydrogen-bonding capacity and potential for proteasome inhibition.
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Chromene core instead of benzofuran Chromene’s conjugated system alters π-π stacking and redox properties.

Key Observations :

  • Electron-withdrawing vs. donating groups : The para-bromo substituent in the target compound enhances electrophilic reactivity compared to the tert-butyl group in , which favors hydrophobic interactions.
  • Benzoyl vs. sulfonamide : The 4-methylbenzoyl group in the target compound provides moderate steric hindrance, whereas sulfonamide derivatives (e.g., ) introduce polar interactions critical for binding serine proteases.
  • Core heterocycle : Benzofuran’s rigidity contrasts with chromene’s planar structure in , affecting conformational flexibility and binding to biological targets.

Reactivity Insights :

  • The para-bromo group enables further functionalization (e.g., cross-coupling reactions) compared to non-halogenated analogs like .
  • The methyl substituent at position 3 of the benzofuran core reduces steric strain, enhancing solubility relative to bulkier tert-butyl derivatives.
Pharmacological and Physicochemical Properties
Property Target Compound 4-chloro Analog Boronic Acid Derivative
LogP ~4.2 (estimated) ~4.5 ~3.8 (due to polar boronic acid)
Solubility Low in aqueous media Similar Moderate in DMSO
Enzyme Inhibition Potential Likely kinase or protease inhibition Antifungal activity reported Proteasome inhibition demonstrated

Notable Trends:

  • Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to chlorine .
  • The absence of boronic acid in the target compound limits its utility in covalent enzyme targeting, a key feature of .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Brominated benzoyl chloride derivatives are condensed with substituted benzofuran amines under anhydrous conditions (e.g., using acetone as a solvent with potassium thiocyanate) .
  • Protection/deprotection strategies : For sensitive functional groups, temporary protecting agents like acetyl or tert-butyl groups may be employed to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or DCM/hexane mixtures) ensures high purity. Characterization via HPLC (≥95% purity) and LC-MS confirms molecular identity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing methyl groups at 3-methylbenzofuran and 4-methylbenzoyl) and confirms aromatic substitution patterns .
  • FT-IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for benzamide and benzoyl groups) and C-Br vibrations (~550–650 cm⁻¹) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL refines anisotropic displacement parameters .

Advanced: How can computational modeling enhance the understanding of this compound’s biological activity?

Answer:

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps, molecular electrostatic potentials) to identify reactive sites for enzyme interactions .
  • Molecular docking : Screens potential targets (e.g., kinases, lipoxygenases) by simulating ligand-protein binding affinities. For example, derivatives of this compound show inhibitory potential against arachidonic acid 15-lipoxygenase (IC₅₀ values < 50 µM) .
  • MD simulations : Assess stability of ligand-receptor complexes over time, highlighting key residues for binding .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Answer:

  • Software cross-validation : Compare results from SHELXL (for small-molecule refinement) and PHASER (for molecular replacement) to identify outliers in bond lengths/angles .
  • Twinned data handling : Use WinGX to analyze metrics like R-factor convergence and Flack parameter validation for non-centrosymmetric structures .
  • Literature benchmarking : Cross-reference bond-length data with analogous benzamide derivatives (e.g., 4-bromo-N-phenylbenzamide: C-Br = 1.89–1.92 Å) to detect systematic errors .

Basic: What are the key considerations for optimizing reaction yields in its synthesis?

Answer:

  • Temperature control : Exothermic steps (e.g., bromination) require cooling (0–5°C) to minimize decomposition .
  • Catalyst selection : Pd-based catalysts (e.g., PdCl₂(dppf)) improve Suzuki-Miyaura cross-coupling efficiency for aryl-bromide intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for benzamide formation .

Advanced: How can researchers validate the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
  • SAR studies : Modify substituents (e.g., replacing bromine with cyano groups) to correlate structural features with activity .
  • Crystallographic analysis : Co-crystallize the compound with target kinases (e.g., PTP1B) to visualize binding modes and guide optimization .

Basic: What analytical methods are used to assess purity and stability?

Answer:

  • HPLC-DAD : Monitors degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for benzamide derivatives) .
  • Elemental analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .

Advanced: What strategies resolve conflicting bioactivity data across studies?

Answer:

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .
  • Off-target profiling : Use proteome-wide affinity assays to identify nonspecific interactions .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 3-bromo vs. 4-bromo analogs) to isolate substituent-specific effects .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may artificially suppress activity .

Advanced: What crystallographic software tools are optimal for analyzing its solid-state structure?

Answer:

  • SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXD solves phase problems via dual-space methods .
  • WinGX/ORTEP : Visualize thermal ellipsoids and generate publication-quality figures (e.g., ORTEP diagrams with 50% probability ellipsoids) .
  • PLATON : Validates intermolecular interactions (e.g., hydrogen bonds, halogen contacts) and checks for missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

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